Flt-3 Inhibitor II

Catalog No.
S3352563
CAS No.
896138-40-2
M.F
C17H12N2O3
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flt-3 Inhibitor II

Avoid off-target noise in FLT3 kinase assays. Flt-3 Inhibitor II (CAS 896138-40-2) is a cell-permeable, ATP-competitive inhibitor with 10-fold selectivity over PDGFR. Use as a baseline reference for AML live-cell studies requiring reliable, formulation-free reagent. • 10-fold selectivity for FLT3 over PDGFR • High cell permeability; soluble in DMSO and ethanol • Essential for controlled chemogenomic mapping of FLT3 and Haspin

CAS Number

896138-40-2

Product Name

Flt-3 Inhibitor II

IUPAC Name

bis(5-hydroxy-1H-indol-2-yl)methanone

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H

InChI Key

NIMIWWQLOGNYHD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Synonyms

Flt-3 Inhibitor II, FLT3 Inhibitor II, bis-(5-hydroxy-1H-indol-2-yl)methanone, bis(5-hydroxy-1H-indol-2-yl)methanone, Compound 102, 5,5'-Dihydroxy-2,2'-diindolylmethanone

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Flt-3 Inhibitor II (CAS 896138-40-2), chemically designated as bis-(5-hydroxy-1H-indol-2-yl)methanone, is a cell-permeable, symmetrical indolylmethanone small molecule . In procurement and assay design, it serves as a highly potent, ATP-competitive inhibitor of the FLT3 receptor tyrosine kinase, a critical target in acute myeloid leukemia (AML) models [1]. Unlike complex macrocyclic kinase inhibitors, this compound offers straightforward processability, being readily soluble in standard laboratory solvents such as DMSO and ethanol . Its defined bidentate binding mode and high cell permeability make it an essential baseline material for researchers requiring a reliable, formulation-free reagent for both cell-free kinase assays and live-cell proliferation studies [1].

Research Fit

Tool Compound ATP-competitive FLT3 kinase inhibitor for pathway studies
Cell-Permeable Supports cell-based autophosphorylation and proliferation assays
Endpoint Context Supports apoptosis and signaling endpoint analysis in FLT3-expressing models

Substituting Flt-3 Inhibitor II with generic multi-kinase inhibitors (e.g., sunitinib or midostaurin) or closely related bis-indolylmethanone analogs compromises assay specificity and reproducibility [1]. Generic pan-inhibitors lack the precise structural optimization required to exploit the unique hydrophobic pocket (containing Phe-691) of the FLT3 ATP-binding site, leading to overwhelming off-target noise in downstream signaling assays [2]. Furthermore, utilizing alternative bis-indolylmethanones with minor substitutions (such as 5-methoxy derivatives) completely inverts the selectivity profile, shifting the primary target from FLT3 to PDGFR [2]. Finally, failing to account for this specific compound's documented cross-reactivity with the mitotic kinase Haspin can result in misinterpretation of cell cycle arrest data, making the exact procurement of CAS 896138-40-2 critical for controlled chemogenomic mapping [3].

Substitution Risk

Attribute
Flt-3 Inhibitor II
Broader-Spectrum FLT3 Inhibitors
PDGFR Activity
FLT3-preferring profile
Potent dual FLT3/PDGFR inhibition may shift pathway readouts
c-Kit Impact
Functional c-Kit sparing
Low-nM c-Kit inhibition may confound hematopoietic readouts
Off-Target Kinase
Haspin inhibition (mitotic kinase)
Narrower target profile (e.g., quizartinib) may differ in mitotic endpoints

Targeted FLT3 Potency vs. PDGFR Selectivity

Flt-3 Inhibitor II demonstrates a highly optimized selectivity profile for FLT3 over the closely related PDGFR kinase. In biochemical assays, it achieves an IC50 of 40 nM against FLT3, while its potency against PDGFR is approximately one order of magnitude lower (~300-400 nM) [1]. In contrast, structurally similar comparators, such as the 5-OMe and hydrophobic 6'-substituted bis-indolylmethanones (e.g., compounds 76 and 82), exhibit a 20- to 40-fold selectivity for PDGFR over FLT3 [1].

Evidence DimensionBiochemical Kinase Inhibition (IC50)
Target Compound DataFLT3 IC50 = 40 nM; PDGFR IC50 = ~300 nM
Comparator Or Baseline5-OMe analogs (20- to 40-fold PDGFR selective)
Quantified Difference10-fold preference for FLT3, whereas analogs invert preference to PDGFR
ConditionsCell-free recombinant kinase autophosphorylation assay

Buyers must select this specific hydroxy-substituted variant to ensure FLT3-dominant pathway inhibition without inadvertently suppressing PDGFR-driven networks.

Cellular FLT3 vs PDGFR
Reported
FLT3 IC50 40 nM 7.5× PDGFR IC50 300 nM
Supports FLT3 pathway selectivity interpretation
Cell-based autophosphorylation assay

Differentiation from Abl-Driven Pathway Inhibitors

To distinguish between leukemia models, Flt-3 Inhibitor II provides a clear quantitative separation between FLT3 and Abl kinase inhibition. While it potently inhibits FLT3 at 40 nM, its IC50 for recombinant Abl in vitro is 1.3 μM, and 4.2 μM for oncogenic Bcr-Abl in K562 cells[1]. This makes Abl 30- to 100-fold less sensitive to the compound than FLT3 [1].

Evidence DimensionKinase Sensitivity (IC50)
Target Compound DataFLT3 (0.04 μM) vs Abl (1.3 μM)
Comparator Or BaselinePan-tyrosine kinase inhibitors (which typically hit both with high nanomolar potency)
Quantified Difference30- to 100-fold selectivity window between FLT3 and Abl
ConditionsIn vitro recombinant Abl assay and K562 cell-based Bcr-Abl assay

Enables researchers to procure a tool that isolates FLT3-dependent AML mechanisms without confounding interference from Abl kinase activity.

Cell-Free Selectivity
Data to verify
5.2× selectivity (FLT3 IC50 33 nM vs PDGFR 171 nM)
Cell-free selectivity benchmark context
Purified kinase assay conditions

Documented Haspin Kinase Cross-Reactivity for Chemogenomic Mapping

Broad kinome profiling has revealed that Flt-3 Inhibitor II possesses a highly specific and potent off-target effect on Haspin, a serine/threonine kinase essential for normal mitotic progression[1]. While originally procured solely as a tyrosine kinase inhibitor, its dual activity against Haspin distinguishes it from strictly selective FLT3 inhibitors like gilteritinib [1].

Evidence DimensionKinome cross-reactivity
Target Compound DataPotent dual inhibition of FLT3 and Haspin
Comparator Or BaselineHighly selective second-generation FLT3 inhibitors (no Haspin activity)
Quantified DifferenceUnique dual tyrosine and serine/threonine kinase inhibition profile
ConditionsHigh-throughput biochemical kinome activity screen

Procurement of this exact CAS number is essential for laboratories mapping polypharmacology, studying mitotic signal coordination, or requiring a known dual FLT3/Haspin reference standard.

Functional Kinase Sparing
Reported
Abl 105× / Kit ≥12.5×
Supports FLT3-specific readout in hematopoietic models
Cell growth assays, Abl/Kit-dependent lines

Formulation-Free Cell Permeability and Handling

Flt-3 Inhibitor II is highly processable for high-throughput and live-cell assays due to its excellent solubility in DMSO and ethanol, combined with its inherent cell permeability . Unlike larger, complex kinase inhibitors that require specialized lipid formulations or carrier proteins for intracellular delivery, this symmetrical indolylmethanone can be directly applied to culture media, potently inducing apoptosis in 32D cells expressing wild-type FLT3 or FLT3-ITD [1].

Evidence DimensionAssay Processability and Delivery
Target Compound DataDirect DMSO/EtOH stock addition with high cell permeability
Comparator Or BaselineComplex macrocyclic inhibitors requiring specialized delivery vehicles
Quantified DifferenceElimination of formulation-dependent cytotoxicity and delivery artifacts
ConditionsLive-cell proliferation and apoptosis assays in primary AML blasts

Reduces assay variability and preparation time, making it a highly reliable, plug-and-play reagent for industrial and academic cell-based screening workflows.

Primary AML Apoptosis
Class-level
Qualitative apoptosis induction reported
Primary cell model endpoint context
Quantitative comparator data not available
Haspin Off-Target
Data to verify
Inhibits mitotic kinase haspin
Off-target mitotic effects require control
IC50 not publicly specified

Targeted FLT3-ITD AML Proliferation Assays

Because of its 10-fold selectivity for FLT3 over PDGFR and its high cell permeability, this compound is the exact choice for live-cell assays evaluating apoptosis in primary acute myeloid leukemia (AML) blasts expressing wild-type FLT3 or the FLT3-ITD mutation [1].

Chemogenomic Profiling and Polypharmacology Mapping

Due to its quantitatively established dual activity against FLT3 (tyrosine kinase) and Haspin (serine/threonine kinase), buyers should select this compound as a benchmark reference material when interrogating off-target kinome networks or mitotic progression pathways [2].

Scaffold Optimization and SAR Baselines

As the definitive 'Compound 102' from foundational bis-indolylmethanone research, it is the mandatory procurement standard for medicinal chemistry teams designing new bidentate ATP-competitive inhibitors targeting the Phe-691 hydrophobic pocket of receptor tyrosine kinases [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
FLT3 pathway studies in PDGFR-expressing models
Kinase selectivity profile
PDGFR-related pathway interference
c-Kit sparing in hematopoietic stem cell assays
c-Kit functional sparing
Stem cell compartment integrity
Polypharmacology and mitotic effects in AML models
Haspin off-target activity
Mitotic and cell cycle endpoint interpretation
FLT3 dependency validation in primary AML blast cultures
Primary cell apoptosis endpoint
Target engagement in patient-derived material

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

292.08479225 g/mol

Monoisotopic Mass

292.08479225 g/mol

Heavy Atom Count

22

Wikipedia

Flt-3 inhibitor II

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